molecular formula C18H23N3O4 B2719353 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 953205-30-6

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No. B2719353
CAS RN: 953205-30-6
M. Wt: 345.399
InChI Key: QSLGSQLMJFBMOW-UHFFFAOYSA-N
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Description

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide, also known as MIBE, is a synthetic compound that has been developed for its potential medicinal properties. MIBE has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In

Scientific Research Applications

Isoxazole Derivatives in Pharmacology

Isoxazole derivatives, including those with modifications at the phenyl and morpholinoethyl positions, have shown significant biological and medicinal properties. They are known for their roles in synthesizing various heterocycles and undergoing chemical transformations, which can lead to the development of novel therapeutic agents. A study by Laroum et al. (2019) on the synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones highlights the importance of isoxazole compounds in pharmaceutical research, showcasing their potential as intermediates for producing drugs with antioxidant properties (Laroum, Boulcina, Bensouici, & Debache, 2019).

Therapeutic Applications and Neuroprotective Effects

Compounds related to isoxazoles have been investigated for various therapeutic applications, including their neuroprotective effects. For instance, research into AMPA receptor agonists for depression treatment indicates that compounds affecting glutamate receptor sites, potentially including isoxazole derivatives, could offer new avenues for antidepressant development. Yang et al. (2012) discuss the potential of AMPA agonists, which, like isoxazole derivatives, may interact with receptor sites to exert rapid antidepressant effects (Yang, Zhou, Li, Yang, Szewczyk, Pałucha-Poniewiera, Poleszak, Pilc, & Nowak, 2012).

Environmental Impact and Removal Techniques

The environmental persistence and impact of pharmaceutical compounds, including isoxazole derivatives, are of growing concern. Research on the contamination and removal of sulfamethoxazole, an antibiotic with an isoxazole ring, from aqueous solutions using cleaner techniques offers insight into the challenges and solutions for mitigating the environmental impact of such compounds. Prasannamedha and Kumar (2020) review technologies like adsorption, photocatalytic degradation, and advanced oxidation processes, which could be relevant for handling environmental residues of isoxazole-based compounds (Prasannamedha & Kumar, 2020).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-4-2-14(3-5-16)17-12-15(20-25-17)13-18(22)19-6-7-21-8-10-24-11-9-21/h2-5,12H,6-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLGSQLMJFBMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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